2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a difluorocyclobutyl group attached to a pyridine ring, which is further substituted with a methoxy group and a carbonitrile group. Its distinct structure makes it suitable for a wide range of applications, including drug discovery, materials science, and organic synthesis.
Preparation Methods
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile typically involves a multi-step process. One common synthetic route includes the reaction of 3,3-difluorocyclobutanol with pyridine-4-carbonitrile in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Chemical Reactions Analysis
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or carbonitrile groups are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile: Similar structure but with a different position of the carbonitrile group.
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWJHXZUHLOLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.